molecular formula C14H11ClO2 B1454505 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 885962-94-7

3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1454505
CAS No.: 885962-94-7
M. Wt: 246.69 g/mol
InChI Key: DZNXCQWIKFPFKR-UHFFFAOYSA-N
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Description

3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be related to this process.

Mode of Action

The Suzuki–Miyaura cross-coupling reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . In this context, 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid could interact with its targets by participating in this reaction as one of the coupling partners.

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway associated with 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this pathway could include the synthesis of various organic compounds.

Result of Action

The molecular and cellular effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid’s action would be dependent on the specific context of its use. In the context of the Suzuki–Miyaura cross-coupling reaction, the result of its action would be the formation of a new carbon-carbon bond .

Action Environment

Environmental factors such as temperature, pH, and the presence of a palladium catalyst could influence the action, efficacy, and stability of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid, particularly in the context of the Suzuki–Miyaura cross-coupling reaction .

Biochemical Analysis

Biochemical Properties

3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, thereby affecting the overall cellular homeostasis . Additionally, it has been shown to impact the proliferation and apoptosis of certain cell types, highlighting its potential therapeutic applications .

Molecular Mechanism

At the molecular level, 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy .

Dosage Effects in Animal Models

The effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing oxidative stress or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including liver damage or disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within cells . The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within cells . Studying its subcellular distribution provides insights into its potential mechanisms of action and therapeutic applications .

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-2-3-12(8-13(9)15)10-4-6-11(7-5-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNXCQWIKFPFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680134
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885962-94-7
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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